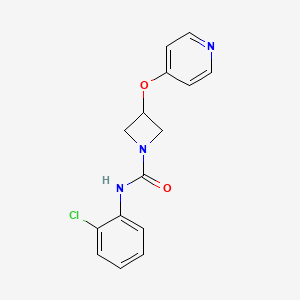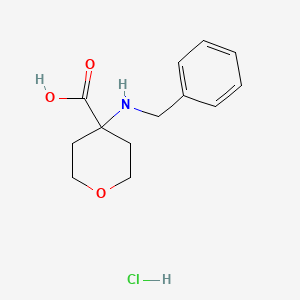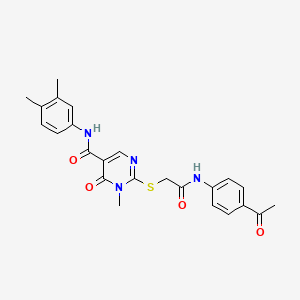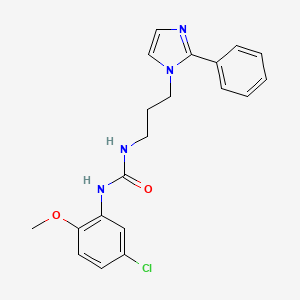
1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659. In
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been involved in studies exploring solvent-free synthesis pathways for imidazole derivatives, highlighting advancements in sustainable chemistry practices. These studies involve spectroscopic characterization (IR, FT-Raman, NMR) and computational studies (DFT, molecular dynamics) to understand the reactivity and properties of such compounds. The findings suggest potential for these derivatives in creating more efficient synthesis routes for pharmaceuticals and materials with specific optical properties (Hossain et al., 2018; Thomas et al., 2018).
Antimicrobial and Anticancer Activity
Research into novel imidazole ureas/carboxamides containing various substituents, including those with phenyl phosphordichloridates, has been conducted to evaluate their antimicrobial properties. These studies indicate that structural modifications can enhance the antimicrobial efficacy of such compounds, providing a foundation for developing new antimicrobial agents (Rani et al., 2014).
Material Science and Optical Properties
Investigations into the nonlinear optical properties of bis-chalcone derivatives doped into polymer matrices have shown that imidazole derivatives can significantly enhance optical properties, such as second-harmonic generation (SHG) efficiency and hyperpolarizability. These studies open up possibilities for using such compounds in the development of new materials for optical applications (Shettigar et al., 2006).
Neuroprotective and Antiparkinsonian Activity
The synthesis of thiazolyl urea derivatives and their evaluation as potential antiparkinsonian agents demonstrate the versatility of imidazole-urea compounds in pharmacological contexts. These compounds exhibit promising activity in models of Parkinson's disease, suggesting a role in developing new therapies for neurodegenerative disorders (Azam et al., 2012).
Corrosion Inhibition
Research on imidazole derivatives, including their evaluation as corrosion inhibitors for metals in acidic solutions, has revealed their potential to provide effective protection against corrosion. This application is critical for industries seeking cost-effective and environmentally friendly solutions to material degradation (Prashanth et al., 2021).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-27-18-9-8-16(21)14-17(18)24-20(26)23-10-5-12-25-13-11-22-19(25)15-6-3-2-4-7-15/h2-4,6-9,11,13-14H,5,10,12H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGLLRDPFSMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2449465.png)
![3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid](/img/structure/B2449466.png)
![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2449467.png)
![2-chloro-6-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2449468.png)
![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)
![1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2449473.png)

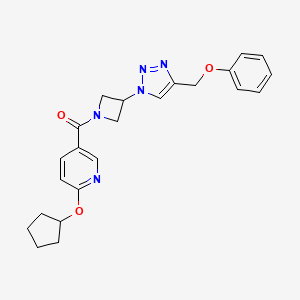
![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)
